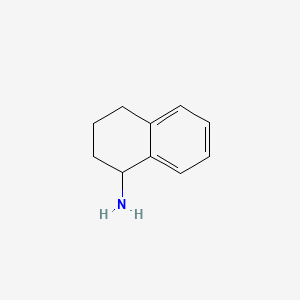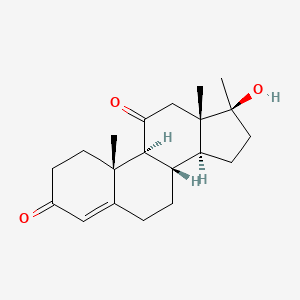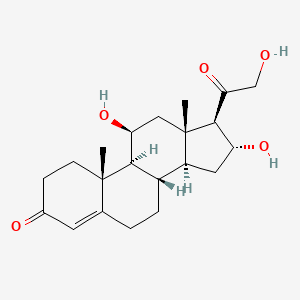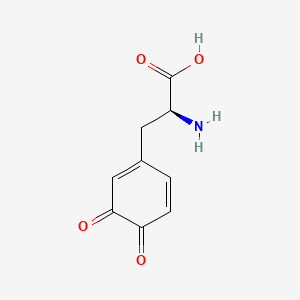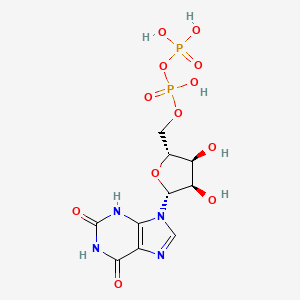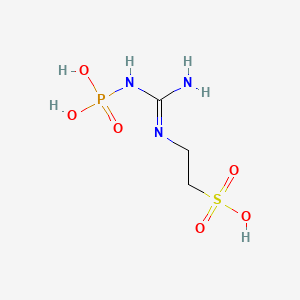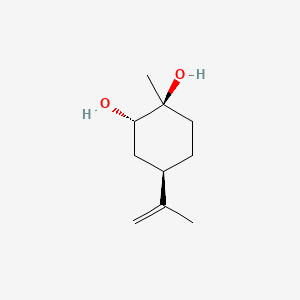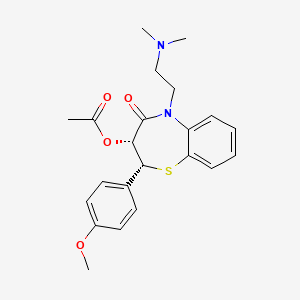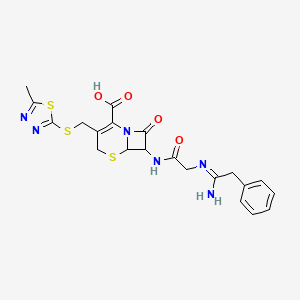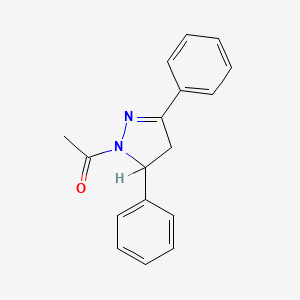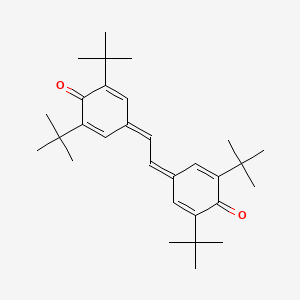
3,3',5,5'-四叔丁基-4,4'-二苯乙烯醌
描述
4,4’-(1,2-Ethanediylidene)bis(2,6-bis(1,1-dimethylethyl)-2,5-cyclohexadien-1-one) is a complex organic compound known for its unique structural properties and diverse applications in various scientific fields. This compound is characterized by the presence of two cyclohexadienone rings connected by an ethylene bridge, with tert-butyl groups at the 2 and 6 positions on each ring.
科学研究应用
4,4’-(1,2-Ethanediylidene)bis(2,6-bis(1,1-dimethylethyl)-2,5-cyclohexadien-1-one) has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential antioxidant properties and its ability to interact with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an anti-inflammatory or anticancer agent.
Industry: It is utilized in the production of polymers, resins, and other materials due to its stability and reactivity.
作用机制
Mode of Action
It has been reported that this compound can participate in oxidative esterification reactions . In these reactions, it may act as an oxidizing agent, facilitating the conversion of aldehydes to esters .
Biochemical Pathways
Its involvement in oxidative esterification suggests it may influence pathways involving aldehyde metabolism .
Result of Action
Its role as an oxidizing agent in oxidative esterification reactions suggests it may facilitate the conversion of aldehydes to esters , which could have various downstream effects depending on the specific cellular context.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(1,2-Ethanediylidene)bis(2,6-bis(1,1-dimethylethyl)-2,5-cyclohexadien-1-one) typically involves the condensation of 2,6-di-tert-butylphenol with formaldehyde under acidic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the final product. The reaction conditions often include the use of a strong acid catalyst, such as sulfuric acid, and a controlled temperature to ensure the desired product yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process. Additionally, purification steps, such as recrystallization or chromatography, are employed to obtain high-purity 4,4’-(1,2-Ethanediylidene)bis(2,6-bis(1,1-dimethylethyl)-2,5-cyclohexadien-1-one).
化学反应分析
Types of Reactions
4,4’-(1,2-Ethanediylidene)bis(2,6-bis(1,1-dimethylethyl)-2,5-cyclohexadien-1-one) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of hydroquinone derivatives.
Major Products
The major products formed from these reactions include various quinone and hydroquinone derivatives, as well as halogenated and nitrated compounds, depending on the specific reaction conditions and reagents used.
相似化合物的比较
Similar Compounds
2,6-Di-tert-butylbenzoquinone: This compound shares a similar quinone structure but lacks the ethylene bridge.
2,6-Di-tert-butylphenol: A precursor in the synthesis of the target compound, it has similar tert-butyl groups but a different overall structure.
Hydroquinone derivatives: These compounds have similar redox properties but differ in their specific functional groups and reactivity.
Uniqueness
4,4’-(1,2-Ethanediylidene)bis(2,6-bis(1,1-dimethylethyl)-2,5-cyclohexadien-1-one) is unique due to its ethylene-bridged structure, which imparts distinct chemical and physical properties. This structural feature allows for unique reactivity patterns and interactions with other molecules, making it valuable in various research and industrial applications.
属性
IUPAC Name |
2,6-ditert-butyl-4-[2-(3,5-ditert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)ethylidene]cyclohexa-2,5-dien-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H42O2/c1-27(2,3)21-15-19(16-22(25(21)31)28(4,5)6)13-14-20-17-23(29(7,8)9)26(32)24(18-20)30(10,11)12/h13-18H,1-12H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEDXDZRQOYXKTL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC=C2C=C(C(=O)C(=C2)C(C)(C)C)C(C)(C)C)C=C(C1=O)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H42O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101001622 | |
| Record name | 4,4'-(Ethane-1,2-diylidene)bis(2,6-di-tert-butylcyclohexa-2,5-dien-1-one) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101001622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
434.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
809-73-4 | |
| Record name | 3,3',5,5'-Tetrabis(tert-butyl)stilbenequinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000809734 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4,4'-(Ethane-1,2-diylidene)bis(2,6-di-tert-butylcyclohexa-2,5-dien-1-one) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101001622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,3',5,5'-TETRA-TERT-BUTYLSTILBENEQUINONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EY2R1QJU09 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What is the primary area of research regarding 4,4'-(1,2-Ethanediylidene)bis(2,6-bis(1,1-dimethylethyl)-2,5-cyclohexadien-1-one)?
A1: A significant portion of research focuses on the catalytic activity of 4,4'-(1,2-Ethanediylidene)bis(2,6-bis(1,1-dimethylethyl)-2,5-cyclohexadien-1-one) in the liquid-phase oxidation of inorganic sulfides. [, , , , ] This compound demonstrates potential for use in industrial wastewater treatment by facilitating sulfide oxidation. []
Q2: How does 4,4'-(1,2-Ethanediylidene)bis(2,6-bis(1,1-dimethylethyl)-2,5-cyclohexadien-1-one) catalyze sulfide oxidation?
A2: 4,4'-(1,2-Ethanediylidene)bis(2,6-bis(1,1-dimethylethyl)-2,5-cyclohexadien-1-one) acts as an electron transfer mediator. It facilitates the transfer of electrons from the reducing agent (sulfide) to the oxidizing agent (oxygen). [, ] This process generates thiosulfate and sulfate as primary oxidation products. [] Interestingly, a significant amount of hydrogen peroxide is produced during catalyst regeneration. []
Q3: What factors influence the effectiveness of 4,4'-(1,2-Ethanediylidene)bis(2,6-bis(1,1-dimethylethyl)-2,5-cyclohexadien-1-one) in sulfide oxidation?
A3: Research indicates that the reaction exhibits first-order kinetics with respect to each reactant. [] Factors such as temperature, initial sulfide concentration, the nature of the inorganic sulfide, and catalyst concentration all influence the efficiency of sulfide oxidation. [, ] Notably, the intermediate and final products of the reaction do not impact the oxidation rate. []
Q4: Are there any other applications of 4,4'-(1,2-Ethanediylidene)bis(2,6-bis(1,1-dimethylethyl)-2,5-cyclohexadien-1-one) beyond sulfide oxidation?
A4: Studies have explored its photochemical properties. [] 4,4'-(1,2-Ethanediylidene)bis(2,6-bis(1,1-dimethylethyl)-2,5-cyclohexadien-1-one) can interact with photogenerated radicals, leading to its reduction to 4,4′‐dihydroxystilbene. [] This finding suggests potential applications in photochemical systems or as a radical scavenger.
Q5: Has research investigated the synergistic effects of 4,4'-(1,2-Ethanediylidene)bis(2,6-bis(1,1-dimethylethyl)-2,5-cyclohexadien-1-one) with other compounds?
A5: Although not directly related to 4,4'-(1,2-Ethanediylidene)bis(2,6-bis(1,1-dimethylethyl)-2,5-cyclohexadien-1-one), a study explored the synergistic antioxidant effect between butylated hydroxyanisole and butylated hydroxytoluene. [] This type of investigation could be relevant for future research on 4,4'-(1,2-Ethanediylidene)bis(2,6-bis(1,1-dimethylethyl)-2,5-cyclohexadien-1-one) , particularly if it exhibits antioxidant properties.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



